2-(4-Chlorophenyl)-3-phenylbutanediamide
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Overview
Description
2-(4-Chlorophenyl)-3-phenylbutanediamide is an organic compound that features a chlorophenyl group and a phenyl group attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-phenylbutanediamide typically involves the reaction of 4-chloroaniline with phenylacetic acid derivatives under specific conditions. One common method includes the use of microwave-assisted synthesis, which involves reacting 4-chloroaniline with phenylacetic acid in the presence of a catalyst and solvent, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-phenylbutanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Chlorophenyl)-3-phenylbutanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-phenylbutanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to DNA or proteins, altering their function and leading to cellular responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Chlorophenyl)-3-phenylbutanediamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a phenyl group on a butanediamide backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
5468-17-7 |
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Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-phenylbutanediamide |
InChI |
InChI=1S/C16H15ClN2O2/c17-12-8-6-11(7-9-12)14(16(19)21)13(15(18)20)10-4-2-1-3-5-10/h1-9,13-14H,(H2,18,20)(H2,19,21) |
InChI Key |
AZDOZGYXOAOENF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)Cl)C(=O)N)C(=O)N |
Origin of Product |
United States |
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